3,6,6,11,11,18,18,21-octamethyl-5,7,10,12-tetraoxahexacyclo[14.5.1.01,8.04,8.09,14.017,19]docosa-2,14-dien-22-one
Overview
Description
Ingenol-3,4,5,20-diacetonide is a natural product isolated from the Euphorbia plant. It is known for its anti-tumor, anti-inflammatory, and immunomodulatory effects . This compound belongs to the diterpenoid class of terpenoids and has a molecular formula of C26H36O5 with a molecular weight of 428.56 g/mol .
Scientific Research Applications
Ingenol-3,4,5,20-diacetonide has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various bioactive compounds.
Biology: The compound is studied for its role in cell signaling pathways and its effects on cellular processes.
Industry: It is used in the development of pharmaceuticals and other bioactive products.
Mechanism of Action
Target of Action
Ingenol-3,4:5,20-diacetonide is a natural compound isolated from the Euphorbia plant
Mode of Action
It is known to exhibit anti-tumor, anti-inflammatory, and immunomodulatory effects .
Biochemical Pathways
Given its anti-tumor, anti-inflammatory, and immunomodulatory effects, it can be inferred that it likely interacts with pathways related to these biological processes .
Result of Action
Ingenol-3,4:5,20-diacetonide has been found to exhibit anti-tumor, anti-inflammatory, and immunomodulatory effects . These effects suggest that the compound may influence cellular processes such as cell proliferation, inflammation, and immune response.
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ingenol-3,4,5,20-diacetonide can be synthesized from ingenol, a polyfunctional tetracyclic diterpene, which is isolated from the seeds of Euphorbia lathyris L . The synthesis involves the treatment of ingenol with acetic anhydride in the presence of a base to form the diacetonide derivative .
Industrial Production Methods: The industrial production of ingenol-3,4,5,20-diacetonide typically involves the extraction of ingenol from Euphorbia plant sources followed by chemical modification to obtain the diacetonide form. The process includes purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ingenol-3,4,5,20-diacetonide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield alcohols or alkanes .
Comparison with Similar Compounds
Ingenol-3,4,5,20-diacetonide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
Ingenol mebutate: Known for its use in the treatment of actinic keratosis.
Ingenol-3-angelate: Another derivative with anti-tumor properties.
Ingenol-3,4,5,20-diacetonide stands out due to its dual role in both anti-tumor and anti-inflammatory activities, making it a valuable compound for various research and therapeutic applications .
Properties
IUPAC Name |
3,6,6,11,11,18,18,21-octamethyl-5,7,10,12-tetraoxahexacyclo[14.5.1.01,8.04,8.09,14.017,19]docosa-2,14-dien-22-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O5/c1-13-11-25-14(2)9-17-18(22(17,3)4)16(19(25)27)10-15-12-28-23(5,6)30-21(15)26(25)20(13)29-24(7,8)31-26/h10-11,14,16-18,20-21H,9,12H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKBBQPBIIZMJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C2(C)C)C3C=C4COC(OC4C56C1(C3=O)C=C(C5OC(O6)(C)C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50998786 | |
Record name | 3,3,6,6,8,10,12,12-Octamethyl-10,11,11a,12,12a,13-hexahydro-1H,3H,4aH,6H,7aH-9a,13-methanocyclopropa[5,6][1,3]dioxolo[2',3']cyclopenta[1',2':9,10]cyclodeca[1,2-d][1,3]dioxin-15-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50998786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77573-44-5 | |
Record name | 10aH-2,12a-Methano-1H,4H-cyclopropa(5,6)(1,3)dioxolo(2',3')cyclopenta(1',2':9,10)cyclodeca(1,2-d)(1,3)dioxin-15-one, 1a,2,7a,13,14,14a-hexahydro-1,1,6,6,9,9,11,13-octamethyl-, (1aR-(1aalpha,2alpha,7aalpha,7bR*,10aalpha,12aalpha,13alpha,14aalpha))- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077573445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3,6,6,8,10,12,12-Octamethyl-10,11,11a,12,12a,13-hexahydro-1H,3H,4aH,6H,7aH-9a,13-methanocyclopropa[5,6][1,3]dioxolo[2',3']cyclopenta[1',2':9,10]cyclodeca[1,2-d][1,3]dioxin-15-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50998786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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